

Di-2-Pyridyl Thionocarbonate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Di-2-Pyridyl Thionocarbonate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-2-pyridyl thionocarbonate (DPTC) is a versatile reagent in organic synthesis, finding significant application in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties of Di-2-Pyridyl Thionocarbonate

Di-2-pyridyl thionocarbonate is a stable, solid compound that serves as an effective reagent for the formation of carbon-sulfur bonds.^[1] Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	96989-50-3	[2][3]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂ S	[2][3]
Molecular Weight	232.26 g/mol	[3]
Appearance	White to yellow to orange powder or crystals	[4][5]
Melting Point	94-98 °C (lit.)	[3]
Purity	>98.0%	[2][4]
Storage Temperature	-20°C to 10°C	[2][3]
Solubility	Soluble in organic solvents like dichloromethane	[4][5]
SMILES String	<chem>S=C(Oc1ccccc1)Oc2ccccc2</chem>	[3]
InChI Key	IKYOVSVBLHGFMA-UHFFFAOYSA-N	[3]

Applications in Drug Development and Organic Synthesis

DPTC is a valuable tool in medicinal chemistry and drug discovery, primarily utilized as a condensing agent and a safer substitute for the highly toxic thiophosgene. Its applications include:

- **Peptide Coupling:** DPTC is effective in forming amide bonds between amino acids, a fundamental process in peptide synthesis.[4][5]
- **Synthesis of Isothiocyanates:** It serves as a reagent for the preparation of isothiocyanates.
- **Thioester and Thioamide Formation:** The reagent facilitates the synthesis of thioesters and thioamides, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]

- **Heterocyclic Chemistry:** DPTC is particularly beneficial in the synthesis of heterocyclic compounds, which are crucial scaffolds in many drug candidates.^[1] Its use often leads to higher yields and reduced reaction times.^[1]
- **Synthesis of Biologically Active Molecules:** It has been used in the synthesis of complex molecules such as 10-des(carbamoyloxy)-10-isothiocyanatoporfirromycin.

Experimental Protocols

A representative experimental protocol for the use of **Di-2-Pyridyl Thionocarbonate** in peptide synthesis is detailed below.

Peptide Coupling of N-Cbz-L-leucine and Glycine Ethyl Ester^[5]

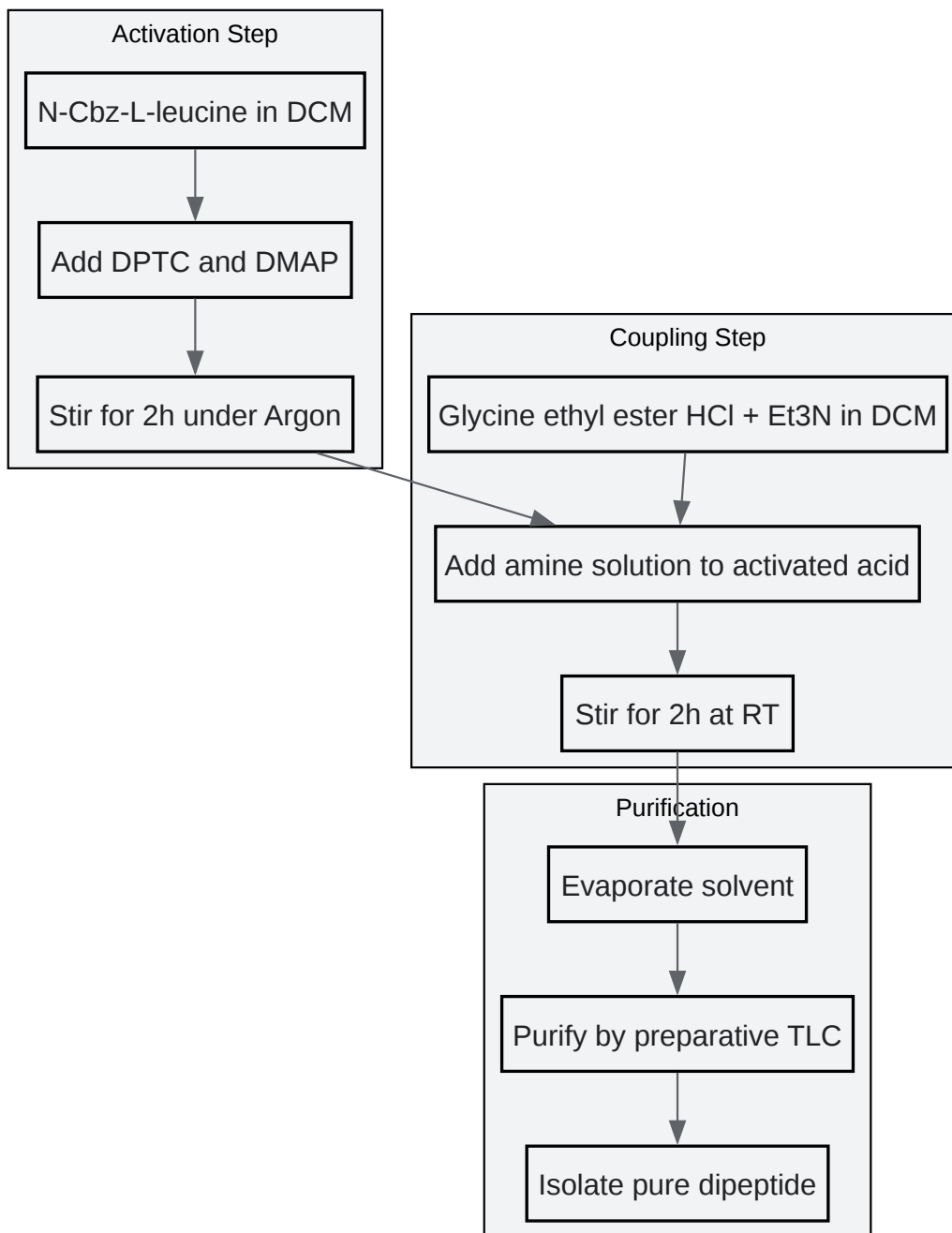
- **Activation of the Carboxylic Acid:**
 - Dissolve N-Cbz-L-leucine (145 mg, 0.54 mmol) in dichloromethane (1.5 mL).
 - To this solution, add **Di-2-Pyridyl Thionocarbonate** (125 mg, 0.54 mmol) and 4-Dimethylaminopyridine (DMAP) (5.3 mg, 0.043 mmol).
 - Stir the reaction mixture for 2 hours under an argon atmosphere at room temperature. This step forms the activated 2-pyridyl ester.
- **Amide Bond Formation:**
 - In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and triethylamine (50 mg, 0.50 mmol) in dichloromethane (1.5 mL).
 - Add this solution to the reaction mixture from step 1.
 - Continue stirring for an additional 2 hours at room temperature.
- **Work-up and Purification:**
 - Evaporate the solvent under reduced pressure.

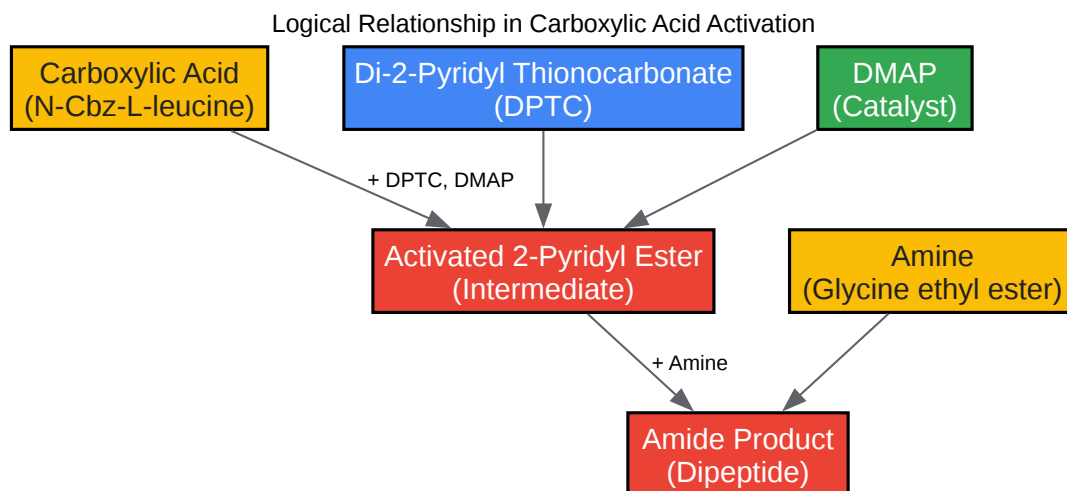
- Purify the resulting residue by preparative thin-layer chromatography (TLC) to yield the dipeptide product (151 mg, 90% yield) as a white solid.

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow for the peptide coupling reaction and a proposed logical relationship for the activation step.

Experimental Workflow for Peptide Synthesis using DPTC





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